molecular formula C18H12F4N2O3 B2820458 2-(1H-indol-3-yl)-2-oxo-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide CAS No. 1024338-95-1

2-(1H-indol-3-yl)-2-oxo-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide

Cat. No.: B2820458
CAS No.: 1024338-95-1
M. Wt: 380.299
InChI Key: MXYLTSBZGCAKRY-UHFFFAOYSA-N
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Description

The compound “2-(1H-indol-3-yl)-2-oxo-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide” is a small molecule that competes with ATP and potently inhibits the activity α and β isozymes of GSK-3 . It acts as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway .

Scientific Research Applications

Molecular Docking and Anti-inflammatory Applications

  • A study focused on the design-based synthesis and molecular docking analysis of an anti-inflammatory drug involving an indole acetamide derivative. This research demonstrated the compound's potential in targeting cyclooxygenase domains, COX-1 and 2, confirmed through in silico modeling studies. Geometry optimization and interaction energy studies were conducted to understand the electronic charge transfer within the molecule, indicating its stability and potential efficacy as an anti-inflammatory agent (Al-Ostoot et al., 2020).

Antioxidant Properties

  • Another study synthesized novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives, evaluating their antioxidant activity. These compounds showed considerable antioxidant activity, highlighting the importance of substituted phenyl rings in the indole nucleus for developing new antioxidant agents (Gopi & Dhanaraju, 2020).

Cytotoxic Agents in Cancer Research

  • Research into novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives for their cytotoxic activity against cancer cell lines revealed the potential of these compounds as cytotoxic agents. The study found specific derivatives to be highly effective against breast cancer cell lines, indicating the role of electron-withdrawing substitutions in enhancing cytotoxic activity (Modi et al., 2011).

Antimicrobial Agents

  • Synthesis and evaluation of certain N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides revealed their potent antimicrobial properties. The study assessed their effectiveness against various bacterial and fungal strains, with specific compounds showing significant activity, suggesting their potential as new antimicrobial agents (Almutairi et al., 2018).

Anti-inflammatory and Analgesic Effects

  • Research on chalcone derivatives incorporating the 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one structure demonstrated promising anti-inflammatory and analgesic effects. This study underscores the therapeutic potential of indole acetamide derivatives in developing anti-inflammatory and analgesic drugs (Rehman, Saini, & Kumar, 2022).

Future Directions

The compound shows promise in the field of neuroprotection and could be further investigated for its potential in preventing neuronal cell death . Additionally, similar compounds have shown potential as inhibitors against human respiratory syncytial virus , suggesting possible future directions in antiviral research.

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F4N2O3/c19-17(20)18(21,22)27-11-5-3-4-10(8-11)24-16(26)15(25)13-9-23-14-7-2-1-6-12(13)14/h1-9,17,23H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYLTSBZGCAKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC(=CC=C3)OC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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